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Compound of Interest

4-(2-Chlorophenyl)oxane-4-
Compound Name:

carboxylic acid
CAS No.: 1250507-53-9

Cat. No.: B1421955

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[S][6]1[7][8][9]

4-(2-Chlorophenyl)oxane-4-carboxylic acid (Synonym: 4-(2-Chlorophenyl)tetrahydro-2H-
pyran-4-carboxylic acid) is a critical quaternary amino acid analogue and a pharmacophore
scaffold often found in neurokinin antagonists and opioid receptor modulators.[1] Its structural
rigidity, provided by the tetrahydropyran (THP) ring, combined with the steric bulk of the ortho-
chlorophenyl group, presents unique analytical challenges—specifically regarding steric
hindrance at the quaternary center and potential restricted rotation.

This guide provides a validated workflow for the physicochemical and structural
characterization of this molecule. Unlike standard carboxylic acids, the quaternary C4 position
increases the risk of decarboxylation under thermal stress, requiring specific handling
protocols.

Chemical Profile[1][2][3][4][5][8][9][10][11][12]
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Formula: C12H13ClO3[2]

Molecular Weight: 240.68 g/mol

Monoisotopic Mass: 240.055 g/mol

Key Functionalities: Carboxylic acid (pKa ~4.4), Aryl chloride, Ether (cyclic).

Solubility: High in DMSO, Methanol; Low in Water (pH < 4); Soluble in aqueous alkali.

Physicochemical Profiling & Sample Preparation
Solubility and Stability

The ortho-chloro substitution introduces significant steric strain.[1] While the molecule is stable
at room temperature, solutions in protic solvents (MeOH) should be monitored for methyl ester
formation if catalyzed by trace acid.

Standard Stock Preparation:
e Weighing: Accurately weigh 10 mg of the substance.
e Solvent: Dissolve in 1.0 mL of DMSO-d6 (for NMR) or Methanol (for HPLC).

o Note: DMSO is preferred for stock stability as it prevents esterification and solubilizes
potential inorganic salt impurities.[1]

e Sonication: Sonicate for 5 minutes at ambient temperature. Ensure no particulate matter
remains (check via visual inspection against a dark background).

Protocol: High-Performance Liquid Chromatography
(HPLC)[1][7][13]

Objective: Quantify purity and separate potential regioisomers (e.g., 3-chlorophenyl or 4-
chlorophenyl analogs).

Method Development Logic
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Because the target is a carboxylic acid, it exists in equilibrium between its neutral and ionized

forms. To ensure sharp peak shape and consistent retention on a C18 column, the mobile

phase must be acidified to suppress ionization (pH < pKa).

Chromatographic Conditions

Parameter Specification Rationale
C18 End-capped (e.g., Agilent End-capping reduces silanol
Column Zorbax Eclipse Plus), 4.6 x 150 interactions with the ether

mm, 3.5 pm

oxygen.[1]

Mobile Phase A

Water + 0.1% Formic Acid

Acidic pH (~2.7) keeps the -
COONH protonated.

Mobile Phase B

Acetonitrile + 0.1% Formic
Acid

ACN provides sharper peaks

for aromatics than MeOH.[1]

Standard backpressure

Flow Rate 1.0 mL/min
management.
0-2 min: 5% B; 2-15 min: Gradient required to elute late-
Gradient 5% — 95% B; 15-20 min: 95% eluting decarboxylated
B. impurities.[1]
220 nm captures the carbonyl;
) UV @ 220 nm (Quant) & 265 ) -
Detection 265 nm is specific to the aryl

nm (Qual)

chloride.[1]

Column Temp

40°C

Improves mass transfer and

peak symmetry.[1]

Impurity Markers

e RRT ~0.8:Des-chloro analog (4-phenyl-oxane-4-carboxylic acid).

e RRT ~1.2:Decarboxylated species (4-(2-chlorophenyl)oxane). This is a hydrophobic impurity
formed by thermal degradation.
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Protocol: Structural Elucidation (NMR
Spectroscopy)

Objective: Confirm the quaternary center and the ortho-substitution pattern.

Solvent Selection

Use DMSO-d6.[1]

e Reasoning: In CDClIs, the carboxylic acid proton often broadens or exchanges with trace
water, making integration impossible. DMSO-d6 forms a strong hydrogen bond with the -

COONH proton, sharpening the peak and shifting it downfield (~12-13 ppm) for accurate
integration.

Key Diagnostic Signals (400 MHz)
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Proton/Carbon Chemical Shift () Multiplicity Interpretation

Confirms free acid.
) Disappearance with
-COOH 12.5-13.0 ppm Broad Singlet (1H) ]
D20 shake confirms

labile H.

The ortho-Cl causes a
distinct downfield shift
i ) of the adjacent proton
Aromatic (Ar-H) 7.2-7.6 ppm Multiplet (4H)
compared to

meta/para positions.

[1]

Ether-adjacent
) protons. Complex
THP (C2/C6) 3.6 - 3.9 ppm Multiplet (4H)
AA'BB' pattern due to

ring inversion.

] Protons adjacent to
THP (C3/C5) 1.9-2.3 ppm Multiplet (4H)
the quaternary center.

Critical: Confirm via
HMBC (correlations to
Ar-H and THP

protons).

Quaternary C4 ~45 - 50 ppm (23C) Singlet

Characteristic acid

Carbonyl (C=0 ~175 ppm (33C Singlet
yl ( ) ppm (*3C) g shift.[3]

Protocol: Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and isotopic pattern.

lonization Mode

Use Electrospray lonization (ESI) in Negative Mode (-).

» Why? Carboxylic acids deprotonate easily to form [M-H]~.[1] Positive mode is less sensitive
unless ammonium adducts [M+NHa]* are targeted.
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Data Analysis

e Parent lon: Look for m/z 239.048 [M-H]~.[2]

 |sotope Pattern: The presence of one Chlorine atom dictates a specific isotopic abundance.

o

M (239.05): 100% intensity.

[¢]

M+2 (241.05): ~32% intensity (Characteristic 3>Cl/3’Cl ratio).

Validation: If the M+2 peak is <5% or >50%, the sample is not the chlorinated target.

[¢]

Visualization: Analytical Workflow & Logic
Diagram 1: Characterization Workflow

This diagram illustrates the decision tree for validating the compound's identity and purity.

1H & 13C NMR Confirm Structure:
(DMSO-d6) Quaternary C4 + COOH

Raw Sample Solubilization > HPLC-UV L —— Purity >98%
(Solid) (DMSO-d6 / MeOH) (Acidic Mobile Phase) Check Regioisomers

HRMS (ESI-) Isotope Pattern
[M-H]- Detection Cl (3:1 Ratio)

Click to download full resolution via product page

Caption: Integrated analytical workflow ensuring orthogonal validation of structure and purity.

Diagram 2: Impurity & Degradation Logic

Understanding the potential degradation pathways is vital for stability testing.
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Target Molecule
(Carboxylic Acid)

Thermal Stress Acidic MeOH

sterification

Impurity A: Impurity B:

Decarboxylated Methyl Ester
(Loss of CO2, -44 Da) (+14 Da)

Click to download full resolution via product page

Caption: Primary degradation pathways. Decarboxylation is the critical risk for quaternary

alpha-aryl acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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